N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,3-trimethyl-1H-pyrazole-5-carboxamide
Description
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,3-trimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with an azetidine ring and substituted with cyclobutyl and pyrazole-carboxamide groups. Its molecular formula is C₁₆H₁₉N₉O, with a molecular weight of 353.38 g/mol . The structure includes a triazolopyridazine scaffold, which is known for its role in kinase inhibition and other therapeutic applications. Key substituents include:
- Cyclobutyl group: Enhances lipophilicity and influences steric interactions.
- Azetidine ring: A four-membered nitrogen-containing ring, contributing to conformational rigidity.
- N,1,3-trimethyl-pyrazole-5-carboxamide: Modulates solubility and target binding via hydrogen bonding.
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-12-9-15(25(3)22-12)19(28)24(2)14-10-26(11-14)17-8-7-16-20-21-18(27(16)23-17)13-5-4-6-13/h7-9,13-14H,4-6,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBBSGIWMBEXBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,3-trimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by multiple functional groups, including a cyclobutyl moiety and a triazolo-pyridazine core. Its molecular formula is , with a molecular weight of approximately 354.385 Da. The melting point is reported to be between 188–189 °C.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.385 Da |
| Melting Point | 188–189 °C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazolo-pyridazine scaffold has been recognized for its significance in drug design due to its diverse pharmacological properties, particularly in cancer therapy and kinase inhibition .
In Vitro Studies
Research has shown that derivatives of triazolo-pyridazine exhibit significant cytotoxicity against various cancer cell lines. For instance, one study evaluated a related triazolo-pyridazine derivative and found it to have IC50 values of 1.06 μM against A549 (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cell lines .
Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
Kinase Inhibition
The compound also shows promise as an inhibitor of c-Met kinase, which plays a crucial role in tumor growth and metastasis. The IC50 value for c-Met inhibition was reported at approximately 0.09 μM, indicating potent activity comparable to established inhibitors like Foretinib .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that specific modifications on the triazolo-pyridazine scaffold can enhance biological activity. For example, the introduction of halogen substituents on the aromatic ring has been shown to affect cytotoxicity positively .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives based on the triazolo-pyridazine framework. These studies highlight the potential of these compounds in developing novel anticancer agents.
Notable Findings
- Cytotoxicity : Several derivatives exhibited moderate to high cytotoxicity across different cancer cell lines.
- Kinase Inhibition : Compounds demonstrated significant inhibitory effects on c-Met kinase, suggesting potential therapeutic applications in oncology.
- SAR Insights : Modifications to the core structure can lead to enhanced efficacy and selectivity against cancer cells.
Comparison with Similar Compounds
Research Findings and Limitations
- Therapeutic Potential: Triazolopyridazine derivatives are frequently explored as kinase inhibitors (e.g., JAK2, ALK). The methyl groups on the pyrazole-carboxamide may enhance metabolic stability compared to unmethylated analogs .
- Data Gaps : Missing data on solubility, melting point, and in vitro/in vivo activity hinder a comprehensive comparison. Further studies are needed to evaluate binding affinity and toxicity.
Q & A
Q. What are the recommended synthetic routes for constructing the triazolo[4,3-b]pyridazine core in this compound?
The triazolo[4,3-b]pyridazine moiety can be synthesized via cyclocondensation of hydrazine derivatives with appropriately substituted pyridazines. For example, cyclobutyl-substituted intermediates (e.g., 6-chloro-7-cyclobutyl-triazolo-pyridazine) can be prepared using diaryliodonium salts under palladium catalysis to achieve regioselective coupling . Subsequent azetidine ring formation may involve nucleophilic substitution with azetidin-3-ylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Q. Which spectroscopic techniques are critical for characterizing the azetidine-pyrazole linkage?
- ¹H/¹³C NMR : Key for confirming the connectivity between the azetidine and pyrazole rings. Look for coupling patterns between azetidine C3-H and pyrazole C5-H.
- HRMS (ESI-TOF) : Essential for verifying molecular weight and fragmentation patterns of the carboxamide group.
- IR Spectroscopy : Confirm the presence of carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) .
Q. How can reaction yields be optimized during the coupling of pyrazole-carboxamide with the azetidine intermediate?
Use Bayesian optimization to systematically explore reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, DMF at 80°C with 1.2 equivalents of K₂CO₃ has shown improved yields (78–85%) in analogous N-acylation reactions .
Advanced Research Questions
Q. How to resolve regioselectivity challenges during the formation of the triazolo-pyridazine ring?
Computational modeling (DFT calculations) can predict favorable cyclization pathways. In experimental validation, substituent electronic effects (e.g., electron-withdrawing groups on pyridazine) direct cyclization to the [4,3-b] position. For conflicting results, cross-validate using X-ray crystallography of intermediates .
Q. What strategies mitigate side reactions during azetidine ring functionalization?
- Protecting group chemistry : Temporarily mask the azetidine nitrogen with Boc groups to prevent unwanted nucleophilic attacks.
- Low-temperature kinetics : Perform reactions at −20°C to suppress ring-opening side products. Evidence from triazolo-pyrazole hybrids shows that tert-butyloxycarbonyl (Boc) protection increases functionalization efficiency by 40% .
Q. How to analyze conflicting bioactivity data across different stereoisomers?
- Chiral HPLC : Separate enantiomers and test individual isomers in vitro.
- Molecular docking : Compare binding affinities of R/S configurations to target proteins (e.g., kinase domains). For example, (S)-enantiomers of related triazolo-pyridazines exhibit 10-fold higher inhibition potency against PI3Kδ compared to (R)-forms .
Q. What computational methods predict the impact of cyclobutyl substitution on pharmacokinetics?
- ADMET prediction tools (e.g., SwissADME) : Evaluate logP, solubility, and cytochrome P450 interactions.
- MD simulations : Assess cyclobutyl ring strain and its effect on membrane permeability. Studies show cyclobutyl groups reduce metabolic clearance by 30% compared to cyclohexyl analogs .
Methodological Considerations
Q. How to design a SAR study for methyl substituents on the pyrazole ring?
Q. What analytical workflows address polymorphic variability in crystallography studies?
- PXRD screening : Test 5–10 solvent systems (e.g., ethanol/water, acetonitrile) to identify stable polymorphs.
- DSC/TGA : Correlate thermal stability with crystal packing. For azetidine-containing compounds, Form I (monoclinic) typically exhibits higher bioavailability than Form II (orthorhombic) .
Q. How to validate contradictory cytotoxicity results in cell-based assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
